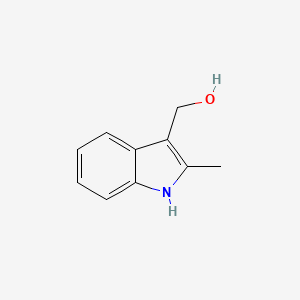

(2-Methyl-1h-indol-3-yl)methanol

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Chemistry and Chemical Biology

The indole nucleus is a fundamental structural motif in numerous biologically active compounds. nih.gov Its unique electronic properties, arising from the delocalization of ten π-electrons, allow it to participate in various chemical reactions and form diverse chemical bonds. mdpi.com This structural versatility is a key reason for its widespread use in medicinal chemistry. mdpi.com

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, thereby exhibiting a broad spectrum of pharmacological activities. researchgate.netmdpi.com For instance, many approved drugs contain the indole core, highlighting its therapeutic relevance. mdpi.com The ability of the indole ring to mimic peptide structures and bind to proteins contributes to its biological significance. nih.gov

Contextualization of (2-Methyl-1H-indol-3-yl)methanol within the Broader Indole Derivative Landscape

This compound, also known as 2-methylindole-3-carbinol, is a specific derivative of the indole family. Its structure features a methyl group at the C2 position and a hydroxymethyl group at the C3 position of the indole ring. This substitution pattern makes it a valuable synthon in organic synthesis.

The presence of the reactive hydroxymethyl group at the C3 position allows for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to alkylating agents. researchgate.netrsc.org The methyl group at the C2 position can influence the reactivity and steric environment of the molecule.

Overview of Key Academic Research Directions and Scholarly Importance

Research involving this compound and related 2- and 3-substituted indoles is multifaceted. Key areas of investigation include:

Synthesis of Novel Heterocyclic Systems: The compound serves as a precursor for the synthesis of more complex indole-containing structures, such as spiro[carbazole-1,3'-indolines] and other fused heterocyclic systems. researchgate.net

Development of Biologically Active Molecules: Its derivatives are explored for their potential as therapeutic agents. For example, derivatives of this compound have been investigated for their potential as tubulin polymerization inhibitors, which are of interest in cancer research. rsc.org

Mechanistic Studies: The reactivity of indolylmethanols, including this compound, is a subject of theoretical and experimental studies to understand the regioselectivity and enantioselectivity of their reactions. researchgate.net These studies provide insights into the fundamental chemistry of indoles and guide the development of new synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXDLUBNSFVSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290238 | |

| Record name | (2-methyl-1h-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-71-1 | |

| Record name | NSC67603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methyl-1h-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 1h Indol 3 Yl Methanol and Its Derivatives

Direct Synthetic Approaches to (2-Methyl-1H-indol-3-yl)methanol

The direct synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound at the C-3 position. A primary route involves the reduction of 2-methyl-1H-indole-3-carbaldehyde. This transformation can be efficiently carried out using various reducing agents.

For instance, the reduction of 2-trifluoromethyl-1H-indole-3-carbaldehyde to 2-trifluoromethyl-(1H)-indol-3-yl methanol (B129727) has been accomplished using potassium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and water. prepchem.com This method, after chromatographic purification, yields the desired alcohol. prepchem.com A similar strategy can be applied to 2-methyl-1H-indole-3-carbaldehyde. Another approach involves the reduction of the corresponding ester, ethyl 2-methylindole-5-carboxylate, which can be synthesized from anilines. orgsyn.org

A plausible, though more challenging, synthetic pathway starts from ketone precursors like 3,5-dimethylcyclohexanone. Following a Fischer indole (B1671886) synthesis with phenylhydrazine (B124118) hydrochloride to form the indole core, the hydroxymethyl group would need to be introduced. This could potentially be achieved via formylation at the C-2 position, taking advantage of the directing effects of the existing methyl groups, followed by reduction.

Table 1: Selected Direct Synthetic Approaches

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-Trifluoromethyl-1H-indole-3-carbaldehyde | Potassium borohydride, Tetrahydrofuran, Water | 2-Trifluoromethyl-(1H)-indol-3-yl methanol | prepchem.com |

| 2-Methyl-1H-indole-3-carbaldehyde | Sodium borohydride, Ethanol/Methanol | This compound |

Preparation of Electrophilic (1H-Indol-3-yl)methyl Precursors

(1H-Indol-3-yl)methanol and its derivatives can be converted into more reactive electrophilic species, which are valuable intermediates for further functionalization. These precursors readily react with a variety of nucleophiles.

The conversion of the hydroxyl group of (1H-indol-3-yl)methanols into a better leaving group, such as a halide or a sulfonate, generates highly reactive electrophiles. However, the preparation of these (1H-indol-3-yl)methyl halides can be challenging due to their instability, often leading to undesired dimerization or oligomerization. researchgate.netnih.gov

Despite these difficulties, methods for the halogenation of indoles have been developed. For example, enzymatic halogenation using RebH enzyme variants can achieve regioselective bromination at the C-3 position of various indole derivatives. nih.gov This method is effective even for indoles with electron-withdrawing substituents. nih.gov Chemical methods for the halogenation of the indole nucleus, often at the C-3 position, have also been reported, employing reagents like N-halosuccinimides or other halogen sources. researchgate.netmdpi.com

Sulfonylation of the hydroxyl group offers an alternative route to activate (1H-indol-3-yl)methanols. For example, [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol has been synthesized and characterized. nih.govfishersci.ca The phenylsulfonyl group can serve as a leaving group in subsequent nucleophilic substitution reactions. The synthesis of such compounds often starts from the corresponding carbaldehyde, which is reduced to the alcohol. chemicalbook.com

The inherent instability of (1H-indol-3-yl)methyl electrophiles presents a significant challenge in batch synthesis. researchgate.netnih.gov Microflow chemistry offers a powerful solution to this problem by enabling the rapid generation and immediate consumption of these reactive intermediates. nih.govmdpi.comazolifesciences.comuc.ptdurham.ac.uk This technology provides enhanced control over reaction parameters such as temperature, mixing, and reaction time, which is crucial for handling unstable species. azolifesciences.com

Researchers have successfully developed microflow systems for the nucleophilic substitution of (1H-indol-3-yl)methyl electrophiles. researchgate.netnih.gov In a typical setup, a solution of the (1H-indol-3-yl)methanol precursor and a halogenating agent (e.g., PBr3) are mixed in a microreactor, generating the highly reactive (1H-indol-3-yl)methyl halide. researchgate.net This electrophile is then immediately mixed with a solution of a nucleophile in a subsequent part of the flow system, leading to the desired product. researchgate.netnih.gov This rapid generation and reaction sequence (often on the scale of seconds) significantly suppresses the formation of byproducts from dimerization or oligomerization. researchgate.netresearchgate.net This technique has been used to synthesize a variety of unprotected indole analogues. researchgate.netnih.gov

Table 2: Comparison of Batch vs. Microflow Synthesis for (1H-Indol-3-yl)methyl Electrophile Reactions

| Feature | Batch Synthesis | Microflow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Long (minutes to hours) | Rapid (seconds) | researchgate.netresearchgate.net |

| Control over Intermediates | Poor, leading to side reactions | Excellent, minimizes byproduct formation | researchgate.netresearchgate.net |

| Reproducibility | Can be variable | High | researchgate.net |

| Yields | Often lower | Significantly higher | researchgate.net |

| Safety | Potential for thermal runaway with reactive species | Enhanced safety due to small reaction volumes and efficient heat transfer | nih.govazolifesciences.com |

Derivatization through C-3 Functionalization of the Indole Core

The electron-rich nature of the indole ring, particularly at the C-3 position, makes it susceptible to electrophilic attack. This reactivity is harnessed in various C-3 functionalization strategies. researchgate.netnih.gov

(1H-Indol-3-yl)methanols can act as electrophilic partners in Friedel-Crafts-type reactions with other nucleophilic arenes and heteroarenes, including other indole molecules. This reaction typically proceeds via the in situ formation of a stabilized carbocation from the alcohol under acidic conditions. richmond.edu This intermediate is then attacked by a second indole molecule, leading to the formation of bis(indolyl)methanes (BIMs). richmond.edu

To prevent the formation of the thermodynamically favored bisindolyl(aryl)methanes and isolate the initial 1:1 adduct, specific methodologies have been developed. One such method involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and a trialkylamine to form a 3-(1-silyloxyalkyl)indole intermediate. richmond.eduresearchgate.net This intermediate is more stable and can be deprotected under basic conditions to yield the desired (1H-indol-3-yl)methanol derivative. richmond.eduresearchgate.net

Friedel-Crafts hydroxyalkylation has also been employed to synthesize more complex structures. For example, the reaction of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with 2-methyl-1H-indole leads to the formation of polycyclic indole derivatives. nih.gov Furthermore, hexafluoroisopropanol (HFIP) has been shown to promote the Friedel-Crafts hydroxyalkylation of indoles with (hetero)arylglyoxals, providing access to α-hydroxyketones at the C-3 position. nih.gov

As discussed previously, (1H-indol-3-yl)methyl electrophiles, generated from their corresponding alcohols, are key intermediates for introducing a wide range of functional groups at the C-3 position via nucleophilic substitution. researchgate.netmanifoldapp.orglibretexts.org

A prominent example is the synthesis of bis(indolyl)methanes (BIMs), which can be formed by the reaction of an (1H-indol-3-yl)methanol with a second indole molecule, often under acidic or Lewis acid catalysis. nih.govacs.orgresearchgate.netunl.ptsamipubco.com Various catalysts, including taurine (B1682933) and polymer-supported dichlorophosphate, have been employed to facilitate this transformation efficiently. nih.govacs.org The reaction mechanism involves the formation of an electrophilic intermediate from the alcohol, which is then attacked by the nucleophilic C-3 position of another indole. acs.org

Gramine (B1672134), a naturally occurring indole alkaloid, and its derivatives are also excellent precursors for nucleophilic substitution reactions. researchgate.netnih.gov The dimethylamino group of gramine can be converted into a good leaving group by methylation with methyl iodide to form gramine methiodide. acs.orgacs.org This quaternary ammonium (B1175870) salt readily undergoes substitution with a variety of nucleophiles. researchgate.net This strategy has been utilized in the synthesis of diverse indole derivatives. researchgate.net

Table 3: Examples of Nucleophilic Substitution Reactions

| Electrophile Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| (1H-Indol-3-yl)methanol | Indole | Bis(indolyl)methane | acs.orgresearchgate.netunl.pt |

| Gramine (after methylation) | Various Nucleophiles | C-3 Substituted Indoles | researchgate.netresearchgate.net |

| (1H-indol-3-yl)methyl halide | Various Nucleophiles | C-3 Substituted Indoles | researchgate.netresearchgate.net |

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. thermofisher.commychemblog.compsiberg.com For the synthesis of derivatives from this compound, its corresponding aldehyde, 2-methyl-1H-indole-3-carbaldehyde, serves as the key electrophilic partner. This reaction provides a powerful route to α,β-unsaturated systems appended to the indole C3 position.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), which increases the acidity of the methylene protons. psiberg.comvaia.com Common examples include malonic esters, malononitrile, and acetylacetone. thermofisher.com The condensation is typically catalyzed by amines like piperidine (B6355638) or their ammonium salts. mychemblog.com

A study by Halder et al. demonstrated the Knoevenagel condensation of a related indole aldehyde, 3-methylindole-2-carboxaldehyde, with various cyclic active methylene compounds under catalyst- and solvent-free thermal conditions. oszk.hu This approach highlights the potential for green chemistry applications in indole functionalization. The reaction proceeds by heating the indole aldehyde with the active methylene compound, leading to the formation of 2-indolylmethylene-linked products. oszk.hu The proposed mechanism suggests that the enol form of the active methylene compound may act as an acid catalyst, facilitating the condensation. oszk.hu

Table 1: Examples of Knoevenagel Condensation with Indole Aldehydes

| Indole Aldehyde | Active Methylene Compound | Conditions | Product | Yield (%) | Reference |

| 3-Methylindole-2-carboxaldehyde | Barbituric acid | 130-135°C, 30 min | 5-(3-Methyl-1H-indol-2-ylmethylene)-pyrimidine-2,4,6(1H,3H,5H)-trione | 85 | oszk.hu |

| 3-Methylindole-2-carboxaldehyde | Meldrum's acid | 100-105°C, 30 min | 2,2-Dimethyl-5-(3-methyl-1H-indol-2-ylmethylene)-1,3-dioxane-4,6-dione | 82 | oszk.hu |

| 3-Methylindole-2-carboxaldehyde | 1,3-Dimethylbarbituric acid | 135-140°C, 25 min | 1,3-Dimethyl-5-(3-methyl-1H-indol-2-ylmethylene)-pyrimidine-2,4,6(1H,3H,5H)-trione | 88 | oszk.hu |

| Benzaldehyde | Acetylacetone | Methanol, Piperidine, rt | 3-(Phenylmethylene)pentane-2,4-dione | - | mychemblog.com |

| Syringaldehyde | Malonic acid | Pyridine, Piperidine, 70°C, 3h | 3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylic acid | - | mychemblog.com |

The versatility of the Knoevenagel condensation allows for the introduction of diverse functional groups, creating precursors for more complex molecules. The resulting α,β-unsaturated products are valuable intermediates in Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems.

Oxidative C-C Coupling in the Synthesis of 3-Indolylquinones

Oxidative C-C coupling represents an efficient strategy for the synthesis of 3-indolylquinones, which are core structures in several biologically active natural products, including the asterriquinones. nih.gov These compounds have garnered attention for their potential as antitumor and antidiabetic agents. nih.gov The direct coupling of indoles, such as 2-methyl-1H-indole, with hydroquinones or quinones provides an atom-economical route to these valuable scaffolds.

A domino synthesis approach has been developed using a dual-catalyst system of Ag₂O and a magnetic ferrite (B1171679) solid acid (Fe₃O₄/PVP-PWA). nih.govnih.gov The proposed reaction pathway involves several steps:

In situ Oxidation : The Ag₂O catalyst first oxidizes the hydroquinone (B1673460) to the more reactive quinone intermediate. nih.govresearchgate.net

C-C Bond Formation : The solid acid catalyst activates the quinone, facilitating the nucleophilic attack of the indole at the C3 position to form a 3-indolylhydroquinone intermediate. nih.gov

Final Oxidation : The 3-indolylhydroquinone is then oxidized by Ag₂O to yield the final 3-indolylquinone product. nih.govresearchgate.net

This method is notable for its mild reaction conditions (room temperature), high yields (ranging from 81-97%), and the recyclability of the catalysts. nih.govnih.gov The scope of the reaction is broad, accommodating various substituted indoles and hydroquinones.

Table 2: Synthesis of 3-Indolylquinones via Oxidative C-C Coupling

| Indole | Hydroquinone/Quinone | Catalyst System | Solvent | Yield (%) | Reference |

| Indole | Hydroquinone | Ag₂O, Fe₃O₄/PVP-PWA, H₂O₂ | THF | 97 | nih.gov |

| 2-Methylindole (B41428) | Hydroquinone | Ag₂O, Fe₃O₄/PVP-PWA, H₂O₂ | THF | 95 | nih.gov |

| 5-Methoxyindole (B15748) | Hydroquinone | Ag₂O, Fe₃O₄/PVP-PWA, H₂O₂ | THF | 92 | nih.gov |

| Indole | 2,5-Dichlorohydroquinone | Ag₂O, Fe₃O₄/PVP-PWA, H₂O₂ | THF | 95 | nih.gov |

| 2-Methylindole | 2,5-Dichlorohydroquinone | Ag₂O, Fe₃O₄/PVP-PWA, H₂O₂ | THF | 92 | nih.gov |

Construction of Advanced Indole Architectures

This compound is a versatile building block for constructing more complex molecular architectures, including bis-indolyl and polynuclear systems that are prevalent in natural products and pharmaceutical agents.

Methodologies for Bis-Indolylmethane Synthesis

Bis(indolyl)methanes (BIMs) are a significant class of compounds known for a wide spectrum of biological activities. acs.orgthaiscience.info They are typically synthesized via the electrophilic substitution reaction of two equivalents of an indole with an aldehyde or ketone. In this reaction, this compound or its in situ-generated carbocation acts as the key electrophilic intermediate that is attacked by a second indole molecule.

Numerous catalytic systems have been developed to promote this transformation under mild and efficient conditions. These include:

Brønsted and Lewis Acids : Traditional catalysts like LiClO₄, Sc(OTf)₃, and NiSO₄·6H₂O have been effectively used. jocpr.com

Green Catalysts : To align with the principles of green chemistry, recent efforts have focused on using environmentally benign catalysts like taurine in water, nih.govacs.org salicylic (B10762653) acid, thaiscience.info and recyclable solid acid catalysts like Amberlyst-15. core.ac.uk

Novel Reagents : A DDQ-mediated oxidation method allows for the synthesis of indole-3-carbinols, which are then used as precursors for unsymmetrical BIMs. rsc.orgdntb.gov.uaresearchgate.net

The reaction of 2-methylindole with various aldehydes has been shown to produce the corresponding BIMs in high yields. thaiscience.infoacs.orgresearchgate.net For instance, using taurine as a catalyst in water under sonication provides an efficient and ecofriendly route to these derivatives. nih.gov

Table 3: Catalytic Synthesis of Bis(indolyl)methanes (BIMs)

| Indole | Aldehyde/Ketone | Catalyst | Conditions | Yield (%) | Reference |

| Indole | Benzaldehyde | NiSO₄·6H₂O | C₂H₅OH, rt | 95 | jocpr.com |

| Indole | 4-Methoxybenzaldehyde | Taurine (5 mol%) | Water, Sonication, 35 min | 90 | nih.govacs.org |

| 2-Methylindole | Benzaldehyde | Salicylic Acid (15 mol%) | Water, rt, 8h | 89 | thaiscience.info |

| 2-Methylindole | Furfural | Taurine (5 mol%) | Water, Sonication, 45 min | 85 | acs.org |

| Indole | Benzaldehyde | Amberlyst-15 (10 mol%) | THF, 65°C | 87 | core.ac.uk |

Polynuclear Indole Derivative Formation via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a powerful tool for C-C bond formation, enabling the construction of complex polynuclear indole derivatives. nih.gov In this context, this compound can serve as a precursor to an electrophilic species that alkylates another electron-rich aromatic or heterocyclic ring.

A notable application is the one-pot synthesis of polycyclic indoles structurally related to Ergot alkaloids. nih.govmdpi.com This cascade reaction involves the Friedel-Crafts alkylation of γ-hydroxybutyrolactams. A proposed mechanism involves the intramolecular Friedel-Crafts cyclization of an intermediate formed from the reaction of an indole with a pyrrol-2-one fragment, leading to the assembly of a complex polycyclic system. mdpi.com

Trichloroacetimidates, readily formed from alcohols like this compound, have also been employed as effective alkylating agents for indoles in the presence of a Lewis acid catalyst. nih.gov This method is particularly useful for synthesizing C3-benzylated indoles. The reaction conditions can be tuned to favor C3 alkylation, and the process tolerates a variety of substituents on both the indole and the electrophile. nih.gov

Table 4: Friedel-Crafts Alkylation for Polynuclear Indole Synthesis

| Nucleophile | Electrophile Precursor | Catalyst | Product Type | Yield (%) | Reference |

| Indole | 3,5-Diphenyl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one | TsOH | 4-(Indol-3-yl)butyramide derivative | 55 | mdpi.com |

| Indole | Benzyl alcohol (as trichloroacetimidate) | BF₃·OEt₂ | 3-Benzylindole | 72 | nih.gov |

| 2-Methylindole | Benzyl alcohol (as trichloroacetimidate) | BF₃·OEt₂ | 3-Benzyl-2-methylindole | 94 | nih.gov |

| Indole | 1,3-Diphenyl-2-propenyl acetate (B1210297) | PS-PEG resin-Pd complex | 3-Allyl-1H-indole derivative | 88 | mdpi.com |

Synthetic Routes to Indole Alkaloid Precursors

The indole motif is the structural foundation of over 4,100 alkaloids, many of which possess significant pharmacological properties. encyclopedia.pub Synthetic methodologies that provide access to functionalized indole building blocks, such as those derived from this compound, are crucial for the total synthesis of these complex natural products. rsc.org

Classic strategies like the Fischer, Bartoli, and Larock indole syntheses are used to construct the core indole ring, which is then elaborated. rsc.org Modern synthetic efforts often rely on the functionalization of a pre-formed indole. The C3 position is a natural point for derivatization. For example, the reductive amination of an indole-3-aldehyde (the precursor to this compound) can introduce nitrogen-containing side chains, a key step in building alkaloid frameworks. The total synthesis of the alkaloid minfiensine, for instance, involves the reductive amination of an aldehyde intermediate to append a crucial side chain. rsc.orgnih.gov

Furthermore, the Friedel-Crafts alkylation of indoles with various electrophiles is a key strategy in the synthesis of alkaloid derivatives. In one example, celastrol (B190767) derivatives with indole substituents were synthesized via a Friedel-Crafts reaction between substituted indoles and a propargylated precursor, catalyzed by FeCl₃·6H₂O. encyclopedia.pub The ability to form C-C bonds at the C3 position using intermediates like this compound is fundamental to assembling the carbon skeleton of many indole alkaloids.

Regioselective Synthesis and Control of Substitution Patterns on the Indole Nucleus

While the C3 position of indole is the most nucleophilic and typically the most reactive site, achieving regioselective functionalization at other positions (N1, C2, C4, C5, C6, C7) is a significant synthetic challenge. thieme-connect.com Control over substitution patterns is essential for structure-activity relationship studies and for the synthesis of natural products with non-canonical substitution.

For a substrate like 2-methyl-1H-indole, the C2 and C3 positions are already substituted. Therefore, regiocontrol focuses on the remaining sites.

N1-Alkylation vs. C3-Alkylation : The competition between N-alkylation and C3-alkylation is a classic problem in indole chemistry. The outcome can often be controlled by the choice of catalyst, solvent, and counterion. For example, a dinuclear zinc-ProPhenol complex has been shown to efficiently catalyze the N-alkylation of indoles with aldimines, providing the N-alkylated products with high yield and enantioselectivity, while other conditions might favor C3 attack. nih.gov

C2-Functionalization : In indoles where the C3 position is blocked or less reactive, functionalization can be directed to the C2 position. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective synthesis of 2-substituted and 2,3-disubstituted indoles. thieme-connect.com Palladium-catalyzed cyclization of N-arylimines, for instance, provides atom-economic and regioselective access to various C2-substituted indoles. thieme-connect.com

C4-Functionalization : Accessing the benzo-fused portion of the indole ring is challenging. A Diels-Alder-based strategy has been reported for the regioselective formation of 4-substituted indolines from alkyne-tethered 3-aminopyrones, which can then be oxidized to the corresponding indoles. researchgate.net This method was successfully applied in a formal synthesis of lysergic acid. researchgate.net

Larock Indole Synthesis : This palladium-catalyzed annulation reaction of o-haloanilines with alkynes is a powerful method for preparing substituted indoles. By using specific N-heterocyclic carbene (NHC)-palladium complexes, the reaction can be controlled to produce 2,3-disubstituted indoles with high regioselectivity. rsc.org

These advanced methodologies provide chemists with the tools to override the inherent reactivity patterns of the indole nucleus, enabling the synthesis of precisely substituted derivatives based on the this compound scaffold.

Optimization of Synthetic Routes and Reaction Conditions

The efficiency, scalability, and environmental impact of synthesizing this compound and its derivatives are critically dependent on the optimization of reaction pathways and conditions. Researchers have explored various strategies to enhance yields, reduce reaction times, and simplify purification processes. Key areas of optimization include the screening of catalysts and reagents, the selection of solvents and reaction temperatures, and the application of modern synthetic technologies like microwave irradiation and continuous flow systems.

A fundamental approach to synthesizing this compound involves the reduction of a carbonyl group at the C3 position. For instance, the synthesis of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol begins with the protection of 2-methylindole-3-carboxaldehyde, followed by reduction. The aldehyde is first treated with benzenesulfonyl chloride in a two-phase system (benzene and 60% NaOH solution) with tetrabutylammonium (B224687) hydrogensulfate as a phase-transfer catalyst, stirring at room temperature for 2 hours. The subsequent reduction of the purified 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde is achieved using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at room temperature for 3 hours. nih.gov This multi-hour, two-step process highlights the need for optimization to improve throughput and efficiency.

Optimization efforts often focus on catalyst selection. In the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives from 1H-indole-3-carboxaldehyde, various Brønsted acids were screened. The best results were obtained using p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile (B52724) for 4 hours, which yielded the desired product. nih.gov However, this method still resulted in the formation of byproducts. nih.gov Further investigation showed that using neutral aluminum oxide (Al₂O₃) as an initiator led to a different major product, demonstrating the profound impact of the catalyst on the reaction pathway. nih.gov Similarly, the synthesis of bis(2-methyl-1H-indol-3-yl)methanes, a related derivative class, was optimized by screening various Lewis acids under solvent-free grinding conditions, with AlCl₃·6H₂O proving to be highly effective. rsc.org

The choice of solvent and the use of unconventional reaction media are also crucial optimization parameters. A highly efficient and environmentally friendly protocol for synthesizing trifluoromethyl(indolyl)phenylmethanols was developed using water as the solvent in the presence of potassium carbonate (K₂CO₃) and tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr). This system provided good to excellent yields and, significantly, allowed for the isolation of the product by simple filtration, obviating the need for column chromatography. beilstein-journals.org The reusability of the catalytic system was also demonstrated, adding to the process's green credentials. beilstein-journals.org

Advanced synthetic technologies have been instrumental in optimizing the synthesis of indole derivatives. Microwave-assisted synthesis, in particular, has been shown to dramatically accelerate reactions. The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was optimized by comparing conventional heating with microwave irradiation. researchgate.netunina.it The study found that neat (solvent-free) reaction mixtures exposed to microwave irradiation led to excellent yields and high regioselectivity in significantly shorter reaction times. unina.it

The table below details the optimization of the palladium-catalyzed synthesis of methyl 2-methyl-1H-indole-3-carboxylate, transitioning from conventional heating to microwave (µW) conditions. researchgate.net

Table 1: Optimization of Methyl 2-methyl-1H-indole-3-carboxylate Synthesis

| Entry | Oxidant (eq.) | Base (eq.) | Solvent | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ (3) | K₂CO₃ (3) | DMF | 80 °C | 3 | 72 |

| 2 | Cu(OAc)₂ (3) | K₂CO₃ (3) | DMF | µW, 150 °C | 0.33 | 80 |

| 3 | Cu(OAc)₂ (2) | K₂CO₃ (2) | Neat | µW, 150 °C | 0.33 | 92 |

| 4 | O₂ (1 atm) | K₂CO₃ (2) | Neat | µW, 150 °C | 0.33 | 95 |

| 5 | O₂ (1 atm) | K₂CO₃ (2) | Neat | µW, 130 °C | 0.33 | 98 |

| 6 | O₂ (1 atm) | K₂CO₃ (2) | Neat | µW, 100 °C | 0.33 | 85 |

Data sourced from a study on microwave-assisted synthesis. researchgate.net The reaction used Pd(OAc)₂ (10 mol%) as the catalyst.

Continuous flow synthesis represents another frontier in reaction optimization, offering rapid, scalable, and safe production. The synthesis of 2-(1H-indol-3-yl)thiazole derivatives was successfully performed in a multi-step continuous flow system. This method allowed for the generation of complex, drug-like molecules in reaction times of less than 15 minutes with high yields (38%–82%) over three chemical steps without the need to isolate intermediates. nih.gov This approach showcases a significant optimization over traditional batch processing, which often involves lengthy reaction times and complex purification steps.

Further optimization can be achieved by fine-tuning reaction parameters such as temperature and reactant stoichiometry. In the enantioselective synthesis of chiral 3-substituted indole derivatives, researchers found that lowering the reaction temperature slightly improved the enantioselectivity. researchgate.net A significant improvement in chemical yield was also realized by increasing the amount of the indole reactant used. researchgate.net These examples underscore that a multi-faceted approach, considering catalysts, solvents, temperature, and technology, is essential for developing optimal synthetic routes for this compound and its diverse derivatives.

Chemical Reactivity and Transformation Pathways of 2 Methyl 1h Indol 3 Yl Methanol Derivatives

Oxidation Reactions of the Indole (B1671886) Ring System and Derivatives

The indole nucleus, being an electron-rich aromatic system, is susceptible to oxidation. The oxidation of (2-Methyl-1H-indol-3-yl)methanol and its derivatives can lead to a variety of products depending on the oxidant and reaction conditions.

Due to its electron-rich character, indole and its derivatives are readily oxidized. wikipedia.org For instance, simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole (B195798). wikipedia.org The oxidation of 2-methylindole (B41428) derivatives has been a subject of study, with various oxidizing agents leading to different products. For example, the oxidation of 5-methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde with active manganese dioxide results in the corresponding indole-2,3-dialdehyde. tandfonline.com

In the context of enzymatic oxidation, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the oxidative cleavage of the C2-C3 double bond of L-tryptophan. nih.gov Model studies using iron(III) superoxide (B77818) porphyrin complexes have shown that they can oxidize 2,3-dimethylindole, leading to a ring-opened dioxygenated product, which mimics the enzymatic reaction. nih.gov This suggests that a similar mechanism could be at play for this compound.

The oxidation of 2-methylindoles can also be achieved using N-chlorosuccinimide (NCS) in the presence of water as the oxygen source, yielding 2-formyl indoles. acs.org This reaction is proposed to proceed through chlorination, an SN2' reaction, and subsequent oxidation, with the alcohol being a key intermediate. acs.org The kinetics of the oxidation of 2-methylindole by alkaline potassium hexacyanoferrate(III) have been studied, showing first-order kinetics with respect to the 2-methylindole, hydroxide (B78521) ion, and the oxidizing agent, leading to the formation of 2-methylindolin-3-one. ekb.eg Furthermore, periodate (B1199274) oxidation of 2-methylindole has also been investigated. acs.org

Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals indicate that the reaction proceeds via addition to the C=C bonds or H-atom abstraction. copernicus.org The resulting indole radicals react with O₂ to form peroxy radicals, which can then lead to various oxygenated products. copernicus.org

A manganese-containing artificial mini-enzyme has been shown to catalyze the selective oxidation of indole at the C3 position to produce a 3-oxindole derivative. acs.org This catalytic system's behavior is influenced by the substitution on the indole nitrogen. acs.org

Table 1: Examples of Oxidation Reactions of Indole Derivatives

| Indole Derivative | Oxidizing Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Indole | N-Bromosuccinimide (NBS) | Oxindole | wikipedia.org |

| 5-Methoxy-1-phenylsulfonyl-2-methylindole-3-aldehyde | Active Manganese Dioxide | Indole-2,3-dialdehyde derivative | tandfonline.com |

| 2,3-Dimethylindole | FeIII(O2•−)(TPP) | N-(2-acetyl-phenyl)-acetamide | nih.gov |

| 2-Methylindoles | N-Chlorosuccinimide (NCS)/H2O | 2-Formyl indoles | acs.org |

| 2-Methylindole | Potassium Hexacyanoferrate(III) (alkaline) | 2-Methylindolin-3-one | ekb.eg |

| Indole | Mn-containing artificial mini-enzyme/H2O2 | 3-Oxindole derivative | acs.org |

Reduction Chemistry Leading to Indoline (B122111) and Other Reduced Species

The reduction of the indole ring system in derivatives like this compound leads to the formation of indolines, which are important structural motifs in many biologically active compounds. The inherent stability of the indole aromatic system makes this reduction challenging. nih.govdicp.ac.cn

A common method for the reduction of indoles to indolines is catalytic hydrogenation. nih.gov However, this can be complicated by over-reduction to octahydroindoles or catalyst poisoning by the indoline product. nih.gov Various catalytic systems have been developed to address these challenges. For instance, Pt/C in the presence of an acid like p-toluenesulfonic acid in water has been shown to be an effective system for the hydrogenation of unprotected indoles. nih.gov

Homogeneous catalysts, such as those based on rhodium, ruthenium, and iridium, are also effective for the hydrogenation of N-protected indoles. nih.govresearchgate.net Iridium complexes with ligands like SpinPHOX have been used for the enantioselective hydrogenation of a broad range of indole derivatives, achieving high enantioselectivities. nih.gov Another efficient system for the asymmetric hydrogenation of unprotected indoles involves an Ir/bisphosphine-thiourea ligand, which has been successfully applied to challenging aryl-substituted indoles. chinesechemsoc.org Palladium-catalyzed asymmetric hydrogenation of unprotected indoles, activated by a strong Brønsted acid, has also been developed. dicp.ac.cn

Besides catalytic hydrogenation, chemical reducing agents can also be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-pyridine in trifluoroacetic acid, have been used for the reduction of various indole compounds to their corresponding indolines. google.com

Table 2: Selected Methods for the Reduction of Indoles to Indolines

| Indole Substrate | Reducing Agent/Catalyst | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Unprotected Indoles | Pt/C, p-toluenesulfonic acid, H2 | Water | Indolines | nih.gov |

| N-Protected Indoles | [Rh(nbd)2]SbF6, PhTRAP, H2 | Base (e.g., Cs2CO3) | Chiral Indolines | researchgate.net |

| Various Indole Derivatives | Ir/SpinPHOX complex, H2 | - | Chiral Benzoheterocycles | nih.gov |

| Aryl-substituted Unprotected Indoles | Ir/ZhaoPhos, H2, Brønsted acid | - | Chiral Indolines | chinesechemsoc.org |

| Unprotected Indoles | Pd catalyst, H2, strong Brønsted acid | - | Chiral Indolines | dicp.ac.cn |

| Indole Compounds | Borane-pyridine, Trifluoroacetic acid | Anhydrous, inert atmosphere | Indoline Compounds | google.com |

Nucleophilic and Electrophilic Reactivity at the Indole C-3 Position and Other Sites

The indole ring is a π-excessive heterocycle, making it highly reactive towards electrophiles, with the C-3 position being the most preferred site for electrophilic substitution. This is because the carbocation intermediate formed by attack at C-3 is more stable due to resonance stabilization involving the nitrogen atom's lone pair.

The C-3 position of this compound is particularly activated for electrophilic substitution. The hydroxyl group at the 3-position can be a leaving group, facilitating reactions with nucleophiles. (1H-Indol-3-yl)methanols are considered versatile pre-electrophiles for functionalization at the C-3 position of indoles. beilstein-journals.org They can undergo Friedel-Crafts alkylation with other indoles to form 3,3'-diindolylmethanes (DIMs). beilstein-journals.org An iodine-catalyzed reaction has been developed for the synthesis of unsymmetrical diindolylmethanes with a quaternary carbon center starting from trifluoromethyl(indolyl)phenylmethanols. nih.gov

The indole nitrogen can also participate in reactions. For instance, N-phenylsulfonylation of 2-methylindole can be challenging, but t-butoxycarbonylation can be achieved using Boc₂O and DMAP. researchgate.net

Under acidic conditions, protonation at the C-3 position can generate an iminium ion, which disrupts the aromaticity and makes the indole susceptible to hydrogenation. nih.gov This reactivity is exploited in the reduction of indoles to indolines.

Reactivity Profiles of Methoxy-Activated Indole Systems

The presence of a methoxy (B1213986) group on the indole ring significantly influences its reactivity. chim.itulakbim.gov.trdicle.edu.tr Methoxy groups are electron-donating, further enhancing the electron-rich nature of the indole nucleus and increasing its reactivity towards electrophiles. chim.itulakbim.gov.trdicle.edu.tr The position of the methoxy group directs the regioselectivity of these reactions. chim.itulakbim.gov.trdicle.edu.tr

For example, in the Fischer indole synthesis, the presence and position of a methoxy group on the phenylhydrazone can lead to the formation of abnormal products. nih.gov The synthesis of 7-methoxyindole (B1360046) via this method is not very efficient, often yielding chlorinated byproducts. nih.gov

Methoxy-activated indoles are valuable intermediates in the synthesis of various natural products and biologically active compounds. chim.itulakbim.gov.trdicle.edu.tr The enhanced reactivity allows for a wider range of functionalization reactions. For instance, 5-methoxyindole (B15748) has been used in the synthesis of 5-methoxycamalexin, a phytoalexin. mdpi.com The presence of two methoxy groups can lead to reactions occurring on the activated benzene (B151609) ring. mdpi.com

The synthesis of methoxyindoles can be achieved through various methods, including the Reissert, Japp-Klingemann, and Fischer indole syntheses. acs.org The reactivity of these methoxyindoles can be further explored in reactions like the Mannich reaction. acs.org

Table 3: Reactivity of Methoxy-Activated Indoles

| Methoxy-Indole Derivative | Reaction Type | Key Observation | Reference |

|---|---|---|---|

| Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | Fischer Indole Synthesis | Formation of abnormal chlorinated product (ethyl 6-chloroindole-2-carboxylate) as the main product. | nih.gov |

| 5-Methoxyindole | Synthesis of Camalexin Analogues | Used as a starting material for bioactive compounds. | mdpi.com |

| 4,6-Dimethoxyindole and 5,7-Dimethoxyindole | Synthesis of Camalexin Analogues | Reaction occurs on the activated benzene ring. | mdpi.com |

| 2-Carboethoxy-5-methoxyindole and 2-carboethoxy-7-methoxyindole | Mannich Reaction | React smoothly to form amino esters. | acs.org |

Investigations into Intramolecular and Intermolecular Cyclization Pathways

Intramolecular and intermolecular cyclization reactions involving the indole nucleus are fundamental strategies for the synthesis of complex heterocyclic systems, including many alkaloids and pharmaceuticals. mdpi.com

Palladium-catalyzed cyclization reactions are widely used for indole synthesis. mdpi.comorganic-chemistry.org These can involve the intramolecular cyclization of 2-alkynylanilines or the intermolecular coupling of 2-haloanilines with alkynes. mdpi.comorganic-chemistry.org A novel palladium-catalyzed method involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines to produce 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org

Metal-free cyclization methods have also been developed. For example, the conversion of 2-alkenylanilines to indoles can be achieved through an oxidation-intramolecular cyclization-elimination sequence. mdpi.com Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of N-arylated and N-alkylated indole derivatives. acs.org

N-Chlorosuccinimide (NCS) has been used to mediate intramolecular cyclization to form a C-N bond at the indole 2-position, as demonstrated in the synthesis of intermediates for the natural product perophoramidine. nih.gov The synthesis of indoles can also be achieved through a 6π-electrocyclic ring closure of trienecarbamates. nih.gov

Table 4: Examples of Cyclization Pathways for Indole Synthesis

| Starting Material | Catalyst/Reagent | Cyclization Type | Product | Reference |

|---|---|---|---|---|

| 2-(1-Alkynyl)-N-alkylideneanilines | Palladium acetate (B1210297), tri-n-butylphosphine | Intramolecular | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |

| 2-Alkenylanilines | Oxidant (e.g., m-CPBA) | Intramolecular | Indole derivatives | mdpi.com |

| N-Arylated/N-Alkylated anilines with a side chain | Phenyliodine bis(trifluoroacetate) (PIFA) | Intramolecular | N-Substituted indoles | acs.org |

| Substituted indole with a side chain | N-Chlorosuccinimide (NCS) | Intramolecular | Indolo[2,3-b]quinolone core | nih.gov |

| Trienecarbamates | Heat (110 °C) | 6π-Electrocyclic ring closure | Indole derivatives | nih.gov |

Structure Activity Relationship Sar Studies of 2 Methyl 1h Indol 3 Yl Methanol Analogues

Influence of Substitutions on the Indole (B1671886) Core (e.g., at C-2, C-5, C-6, N-1 positions) on Biological Activities

Modifications at various positions of the indole ring are crucial for tuning the pharmacological profile of (2-Methyl-1H-indol-3-yl)methanol analogues. The electronic and steric properties of substituents can dictate the molecule's interaction with biological targets.

C-2 Position: The presence of a methyl group at the C-2 position is a defining feature of the parent compound. In broader indole chemistry, substitution at this position can significantly impact activity. For instance, the presence of a carbonyl group at C-2 to form an oxindole (B195798) can increase cytotoxicity in cancer cells. mdpi.com

C-5 and C-6 Positions: These positions are frequently targeted for substitution to enhance biological effects. Halogenation (e.g., with fluorine, chlorine, or bromine) at the C-5 or C-7 positions can positively influence cytotoxicity. mdpi.com For example, in a series of CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, a methoxy (B1213986) group at the C-5 position has been observed to upregulate tumor suppressor genes. mdpi.com The linkage position between two indole cores in bisindole compounds also affects activity, with a 6-6' linkage showing higher potency compared to 5-6', 6-5', or 5-5' linkages in HIV-1 fusion inhibitors. nih.gov

N-1 Position: The hydrogen atom on the indole nitrogen plays a significant role in the biological activity of many indole derivatives. N-unsubstituted indole analogues often exhibit greater antiproliferative potency compared to their N-substituted counterparts, suggesting the N-H group is crucial for activity. researchgate.netnih.gov The antioxidant activity of indoles, which can proceed via a Hydrogen Atom Transfer (HAT) mechanism, relies on the hydrogen atom at the N-1 position. nih.gov Substitutions at this position can therefore diminish this type of antioxidant activity. nih.gov However, in other cases, N-alkoxy substitutions have been shown to increase the efficacy of Indole-3-carbinol (B1674136) (I3C) derivatives in human breast cancer cells. nih.gov N-substituted indole derivatives have also demonstrated a range of other activities, including anti-inflammatory, antimicrobial, and antifungal effects. nih.govresearchgate.net

| Position of Substitution | Type of Substituent/Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Carbonyl group (forms oxindole) | Increased cytotoxicity in cancer cells | mdpi.com |

| C-5 / C-7 | Halogens (F, Cl, Br) | Increased cytotoxicity | mdpi.com |

| C-5 | Methoxy group | Upregulation of tumor suppressor genes | mdpi.com |

| N-1 | Unsubstituted (-H) | Plays a decisive role in increasing antiproliferative activity | researchgate.net |

| N-1 | N-alkoxy groups | Increased efficacy in human breast cancer cells for I3C derivatives | nih.gov |

| C-6 / C-6' (bisindoles) | Linkage position | Submicromolar activity against HIV cell-cell and virus-cell fusion | nih.gov |

Impact of Side Chain Modifications and Their Contributions to Molecular Interactions

The hydroxymethyl group at the C-3 position of this compound is a key feature for modification. Alterations to this side chain can significantly affect the molecule's properties and its interactions with biological targets.

Research on Indole-3-carbinol (I3C) and its derivatives, which are structurally related to this compound, provides insight into the importance of the C-3 side chain. I3C itself can undergo oligomerization in acidic conditions, a process initiated by the reactivity of the C-3 methanol (B129727) group. acs.org Modifications to this side chain can prevent such reactions and lead to more stable and potent compounds.

For example, the introduction of a double bond and an ester group at the C-3 position has been shown to increase cytotoxicity. mdpi.com Furthermore, the addition of a methyl acetate (B1210297) group at this position has also been found to increase antiproliferative activity. mdpi.com The nature of the side chain can also influence how the molecule fits into the binding pocket of a target protein, thereby affecting its inhibitory activity. The inclusion of polar groups, such as hydroxyl groups, in the side chains of other molecules has been shown to increase hydrophilicity, which can be a desirable property for drug candidates. nih.gov

| Side Chain Modification | Resulting Biological Effect | Reference |

|---|---|---|

| Introduction of a double bond and an ester group | Increased cytotoxicity | mdpi.com |

| Addition of a methyl acetate group | Increased antiproliferative activity | mdpi.com |

Comparative Analysis of Different Heterocyclic Scaffolds in Indole Derivatives

The indole scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.netbenthamscience.com However, in some cases, replacing the indole core with other heterocyclic systems through bioisosteric replacement can lead to improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

Bioisosterism involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. Indole and its fused heterocyclic systems are of great importance in drug discovery. mdpi.com

For instance, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was developed by employing a bioisosteric replacement strategy starting from an indole scaffold. nih.govresearchgate.netnovanet.ca This suggests that while the indole core provides a valuable starting point, exploring other heterocyclic scaffolds can be a fruitful approach in drug design.

The fusion of the indole ring with other heterocyclic moieties, such as pyrazole (B372694), 1,3,4-thiadiazole (B1197879), and 4H-1,2,4-triazole, has been explored to create novel anticancer agents. tandfonline.com In one study, a series of indole derivatives containing a 1,3,4-thiadiazole moiety exhibited potent antiproliferative activity against A549 and K562 cancer cell lines. tandfonline.com This highlights the potential of combining the indole scaffold with other heterocycles to generate compounds with enhanced biological profiles.

| Modification Strategy | Example | Outcome | Reference |

|---|---|---|---|

| Bioisosteric Replacement | Replacement of the indole moiety in a PI3Kδ inhibitor | Development of a potent and selective inhibitor (FD223) | nih.govresearchgate.netnovanet.ca |

| Fused Heterocycles | Indole derivatives containing 1,3,4-thiadiazole | Potent antiproliferative activity against A549 and K562 cells | tandfonline.com |

| Fused Heterocycles | Indole derivatives containing pyrazole and 4H-1,2,4-triazol-4-amine | Exhibited moderate to potent antiproliferative activity | tandfonline.com |

Mechanistic Research on the Biological Activities of 2 Methyl 1h Indol 3 Yl Methanol Derivatives Non Clinical Focus

Cellular Mechanisms of Action

The cellular mechanisms through which (2-Methyl-1H-indol-3-yl)methanol derivatives exert their effects are multifaceted, involving the modulation of gene expression, disruption of microbial cell membranes, and enzyme inhibition.

Modulation of Gene Expression

Certain indole (B1671886) compounds have been shown to influence the expression of genes involved in critical cellular processes. For instance, the novel indole compound {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) has been found to upregulate the expression of SIRT3, a key mitochondrial deacetylase. nih.gov This upregulation plays a crucial role in the compound's anticancer effects. nih.gov

Disruption of Microbial Cell Membranes

Derivatives of tris(1H-indol-3-yl)methylium salts have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The activity of these compounds is dependent on the length of the carbon chain in their substitutions, with derivatives having C5–C6 chains being the most active. nih.gov While the precise mechanism of membrane disruption is still under investigation, it is a key factor in their antibacterial efficacy.

Enzyme Inhibition

Enzyme inhibition is another significant mechanism of action for these derivatives. For example, certain 2-(1H-indol-3-yl)ethylthiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV in Staphylococcus aureus. nih.gov This inhibition disrupts bacterial DNA replication and leads to cell death. Additionally, some indole derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. mdpi.com

Pathways of Cellular Stress Response

This compound derivatives can induce cellular stress, leading to various downstream effects. Key pathways involved include the modulation of reactive oxygen species and anti-inflammatory mechanisms.

Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are critical signaling molecules that, when present in excess, can lead to oxidative stress and cellular damage. nih.govnih.gov The indole derivative MIAM has been shown to increase cellular ROS levels in hepatocellular carcinoma cells. nih.gov This increase in ROS contributes to the induction of apoptosis and cell cycle arrest. nih.gov The activation of NADPH oxidase 4 (NOX4) is a key mechanism by which MIAM elevates ROS levels. nih.gov

Anti-inflammatory Mechanisms

Chronic inflammation is closely linked to oxidative stress and can contribute to various diseases. nih.gov While direct anti-inflammatory mechanisms of this compound itself are not extensively detailed in the provided results, the modulation of ROS and related pathways by its derivatives suggests a potential role in influencing inflammatory responses. The interplay between ROS and inflammation is complex, with ROS acting as both signaling molecules and mediators of inflammation. nih.gov

Investigations into Specific Molecular Targets

Research has identified several specific molecular targets for this compound derivatives, highlighting their potential for targeted therapeutic strategies.

Aromatase Inhibition

Some diarylmethyl-1H-1,2,4-triazole and diarylmethyl-1H-imidazole derivatives, which can be considered structurally related to indole derivatives, have been designed as hybrids of microtubule-targeting agents and aromatase inhibitors. mdpi.com These compounds have shown the ability to selectively inhibit aromatase, an enzyme crucial for estrogen production, making them promising for breast cancer research. mdpi.com

Tubulin Polymerization Inhibition

Several derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized as tubulin polymerization inhibitors. rsc.org One compound, 7d, was particularly potent, inducing apoptosis and arresting the cell cycle in the G2/M phase by inhibiting tubulin polymerization in a manner consistent with colchicine. rsc.org

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern. mdpi.comnih.gov Research has explored the potential of indole derivatives and other compounds against this parasite. The mechanism of action for some compounds involves the inhibition of T. cruzi tubulin polymerization. nih.gov Additionally, the parasite relies on the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) for the synthesis of essential sterols. frontiersin.org While not directly an indole derivative, the study of CYP51 inhibitors provides a framework for understanding potential targets for anti-trypanosomal drugs.

Mechanisms of Programmed Cell Death Induction

A fascinating aspect of some this compound derivatives is their ability to induce a unique form of programmed cell death known as methuosis.

Methuosis

Advanced Analytical and Characterization Techniques in 2 Methyl 1h Indol 3 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-Methyl-1H-indol-3-yl)methanol, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals would include a singlet for the methyl (CH₃) protons, distinct signals for the aromatic protons on the indole (B1671886) ring, a signal for the methylene (B1212753) (CH₂) protons of the methanol (B129727) group, a peak for the hydroxyl (OH) proton, and a broad signal for the indole N-H proton. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are sensitive to the solvent used. For instance, in related indole structures, aromatic protons typically appear in the δ 7.0-8.0 ppm range, while N-H protons can be found further downfield mdpi.comnih.gov.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the methyl carbon, the methylene carbon, and the eight carbons of the indole ring. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. In similar indole derivatives, the carbon atoms of the indole ring typically resonate between δ 100-140 ppm nih.govrsc.org.

Data from related indole compounds, such as 2-(1H-Indol-1-yl)-ethanol, show typical chemical shifts that help in assigning the peaks for the target compound nih.gov. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.)

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Indole N-H | ¹H NMR | > 8.0 | Broad Singlet |

| Aromatic C-H | ¹H NMR | 7.0 - 7.8 | Multiplets |

| Methanol CH₂ | ¹H NMR | ~4.8 | Singlet/Doublet |

| Methyl CH₃ | ¹H NMR | ~2.4 | Singlet |

| Hydroxyl OH | ¹H NMR | Variable | Singlet |

| Indole C (quaternary) | ¹³C NMR | 125 - 140 | - |

| Indole C-H | ¹³C NMR | 110 - 125 | - |

| Methanol CH₂ | ¹³C NMR | ~55-65 | - |

| Methyl CH₃ | ¹³C NMR | ~10-15 | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Key expected absorption bands include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretch: A sharp to medium band around 3300-3500 cm⁻¹ for the indole amine.

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region, characteristic of the primary alcohol.

Spectroscopic data from related compounds, such as (1,7-dimethyl-1H-indol-2-yl)diphenylmethanol and (2,3-dihydro-1H-indol-5-ylmethyl)amine, confirm these regions for N-H, O-H, and C-H vibrations rsc.orgmdpi.com.

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Indole) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1000 - 1250 | Strong |

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₀H₁₁NO), the expected exact mass is 161.0841 g/mol . In a mass spectrum, this would correspond to the molecular ion peak (M⁺). High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can confirm the elemental composition with high accuracy. For example, HRMS-ESI analysis of related indole derivatives has been used to confirm their calculated molecular formulas to within a few parts per million nih.govrsc.org.

Fragmentation analysis can also yield structural clues. Common fragmentation pathways for this compound might include the loss of a water molecule (H₂O), a hydroxyl radical (•OH), or the entire hydroxymethyl group (•CH₂OH).

Table 3: Mass Spectrometry Data for this compound

| Parameter | Expected Value | Technique |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | - |

| Molecular Weight | 161.20 g/mol | - |

| Monoisotopic Mass | 161.0841 Da | HRMS |

| Molecular Ion Peak [M+H]⁺ | 162.0913 | ESI-MS, HRMS |

Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of product purity. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent). The retardation factor (Rf value) is characteristic of the compound in that specific eluent. For indole derivatives, common eluents include mixtures of petroleum ether and ethyl acetate (B1210297) rsc.orgrsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that offers high resolution and quantification. It is used to determine the purity of the final product with great accuracy. The compound is passed through a column under high pressure, and its retention time is measured. By comparing the peak area of the main compound to any impurity peaks, the purity can be calculated.

Column Chromatography: For purification on a larger scale, flash column chromatography is frequently employed. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, often starting with a non-polar solvent and gradually increasing the polarity. Research on related compounds often reports purification using silica gel chromatography with gradients of ethyl acetate in petroleum ether or hexane (B92381) nih.govrsc.org.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Elucidation

While the crystal structure for this compound itself is not detailed in the provided results, data for a closely related derivative, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, illustrates the detailed structural parameters that can be obtained nih.gov. To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. This analysis provides the definitive proof of structure.

Table 4: Illustrative Crystallographic Data for a Derivative, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₅NO₃S |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.3780 (4) |

| b (Å) | 9.6969 (5) |

| c (Å) | 9.9630 (4) |

| α (°) | 78.718 (2) |

| β (°) | 65.347 (3) |

| γ (°) | 78.884 (2) |

| Volume (ų) | 715.77 (6) |

Elemental Microanalysis (CHN) for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides experimental verification of the compound's empirical and molecular formula.

The process involves combusting a small, precisely weighed amount of the purified compound under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) between the found and calculated values confirms the elemental composition and supports the purity of the compound. This technique is often reported in the characterization of new indole derivatives mdpi.com.

Table 5: Elemental Analysis Data for this compound (C₁₀H₁₁NO)

| Element | Calculated Mass Percentage (%) | Found Mass Percentage (%) |

|---|---|---|

| Carbon (C) | 74.51 | To be determined experimentally |

| Hydrogen (H) | 6.88 | To be determined experimentally |

| Nitrogen (N) | 8.69 | To be determined experimentally |

| Oxygen (O) | 9.92 | By difference |

Theoretical and Computational Chemistry Studies on 2 Methyl 1h Indol 3 Yl Methanol and Its Analogues

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.com For (2-Methyl-1H-indol-3-yl)methanol and its analogues, DFT calculations are instrumental in determining their most stable three-dimensional conformations (optimized geometries) and understanding the distribution of electrons within the molecule.

The electronic structure, including the distribution of electron density, is crucial for predicting a molecule's reactivity. DFT calculations provide insights into these properties, which are essential for understanding how the molecule might interact with other molecules or biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a larger molecule, typically a protein (target). researchgate.netnih.gov These methods are fundamental in drug discovery and development for predicting the binding affinity and mode of interaction. ijpsjournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For indole (B1671886) derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes and receptors. For example, indole-based compounds have been docked against targets like the JAK-3 protein, which is implicated in cancer, to assess their binding affinity. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein and then using software to find the best binding pose. nih.gov Studies on analogues like [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) have used molecular docking to show a high binding affinity for P/Q-type Ca2+ channels. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. These simulations model the movement of atoms and molecules, providing a more dynamic picture of the interaction. nih.gov For instance, MD simulations have been used to confirm the stability of complexes formed between indole derivatives and their target proteins, such as ERα and hMAO-B. nih.govnih.gov These simulations can reveal important details about the interactions, such as the role of water molecules in mediating hydrogen bonds. nih.gov

Interactive Table: Examples of Molecular Docking Studies on Indole Derivatives.

| Compound/Derivative | Target Protein | Key Findings |

|---|---|---|

| Indole-based diaza-sulphonamides | JAK-3 protein | Compounds showed binding affinities comparable to a known drug, doxorubicin. nih.gov |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate (B1210297) (MPIPA) | Nicotinic acetylcholine (B1216132) receptor | Computational docking studies were performed to investigate interactions. jocpr.comresearchgate.net |

| [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) | P/Q-type Ca2+ channels | Exhibited the highest binding affinity among tested channels. nih.gov |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its analogues. Reaction pathway analysis involves mapping the energetic landscape of a reaction, identifying intermediates and, crucially, the transition states that connect them.

Reaction Pathway Analysis: This analysis helps in understanding the step-by-step process of a chemical transformation. For example, the synthesis of indole derivatives can occur through various routes, such as intramolecular cyclization. mdpi.com Computational studies can model these pathways to determine the most energetically favorable route. For instance, the biosynthesis of indole-3-acetic acid, a related compound, was elucidated using a combination of bioinformatic searches and in vitro reconstructions guided by computational predictions. nih.gov

Transition State Modeling: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a reaction. bath.ac.uk Identifying the structure and energy of the transition state is key to understanding reaction rates and selectivity. DFT calculations have been used to model transition states in various reactions involving indoles. For example, in the atmospheric oxidation of indole, transition states for the addition of hydroxyl and chlorine radicals were located to understand the reaction kinetics. copernicus.org Similarly, computational modeling has been used to investigate the transition states in the nucleophilic addition to indolynes, providing a model to predict regioselectivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Charge Distribution Mapping

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions.

HOMO/LUMO Analysis: The energy and shape of the HOMO and LUMO are critical descriptors of a molecule's reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com For indole derivatives, FMO analysis has been used to understand their electronic properties and reactivity. researchgate.net The energy gap between the HOMO and LUMO can indicate the chemical stability of a molecule. malayajournal.org Studies on substituted indoles have shown that the HOMO-LUMO gap can be tuned by adding electron-donating or electron-withdrawing groups, which in turn affects their optical and electronic properties. rsc.orgrsc.org

Charge Distribution Mapping: Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution in a molecule. malayajournal.org These maps are useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. malayajournal.org For indole derivatives, MEP analysis helps in understanding their interaction with biological receptors and predicting sites for hydrogen bonding and other non-covalent interactions. nih.gov

Interactive Table: HOMO-LUMO Data for Selected Indole Derivatives.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 malayajournal.org |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional shape (conformation) of a molecule and its ability to form non-covalent interactions are critical for its biological activity and physical properties.

Conformational Analysis: this compound and its analogues can adopt various conformations due to the rotation around single bonds. Computational methods can be used to identify the most stable conformations and the energy barriers between them. For example, studies on acrolein-methanol complexes have identified different stable conformations arising from intermolecular interactions. mdpi.com

Intermolecular Interactions: These non-covalent forces play a crucial role in how molecules recognize and bind to each other.

Hydrogen Bonding: The hydroxyl group (-OH) and the N-H group in the indole ring of this compound can act as both hydrogen bond donors and acceptors. These interactions are vital for the binding of indole derivatives to biological targets. acs.org Crystal structure analysis of an analogue, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, revealed the presence of O-H···O hydrogen bonds that stabilize the crystal packing. nih.gov

π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with other aromatic systems, such as the amino acid residues in a protein's active site. mdpi.com These interactions are a significant driving force in the binding of many indole-based drugs. nih.gov

Computational studies have shown that for some indole derivatives, N-H···π interactions can be the dominant intermolecular force, even in the presence of other potential hydrogen bond acceptors. iucr.orgelsevierpure.com

Applications of 2 Methyl 1h Indol 3 Yl Methanol and Its Derivatives in Diverse Scientific Fields Excluding Clinical

Role as Versatile Building Blocks in Complex Organic Synthesis

(2-Methyl-1H-indol-3-yl)methanol and its analogs are valuable precursors in the synthesis of more complex indole (B1671886) derivatives. The hydroxyl group at the 3-position provides a reactive site for various chemical transformations, while the methyl group at the 2-position can influence the regioselectivity of these reactions.